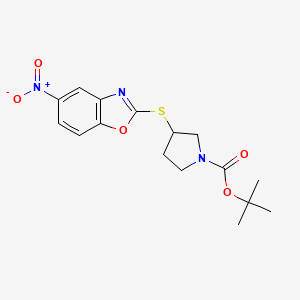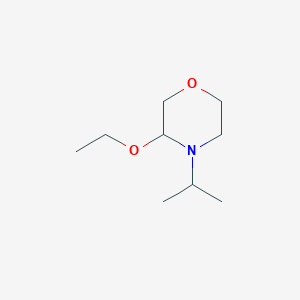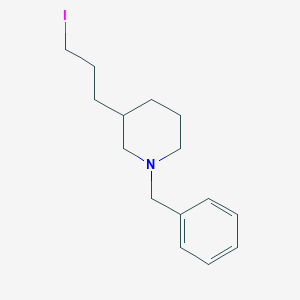
1-Benzyl-3-(3-iodopropyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(3-iodopropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the benzyl and iodopropyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3-iodopropyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Iodopropyl Group: The iodopropyl group can be introduced through the reaction of the benzylpiperidine intermediate with 1,3-diiodopropane under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1-Benzyl-3-(3-iodopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction Reactions: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include substituted piperidines with various functional groups such as azides, thiocyanates, and alkoxides.
Oxidation: Products include benzaldehyde, benzoic acid, and other oxidized derivatives of the benzyl group.
Reduction: Products include reduced piperidine derivatives with different substituents.
科学研究应用
1-Benzyl-3-(3-iodopropyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic, analgesic, and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter receptors and enzyme inhibitors.
Industrial Applications: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1-Benzyl-3-(3-iodopropyl)piperidine involves its interaction with specific molecular targets and pathways:
Neurotransmitter Receptors: The benzylpiperidine group is known to interact with cholinesterase receptors, inhibiting their activity and affecting neurotransmitter levels in the brain.
Enzyme Inhibition: The compound can inhibit various enzymes, including acetylcholinesterase and monoamine oxidase, which play roles in neurotransmitter metabolism and signaling.
Cell Signaling Pathways: The iodopropyl group can participate in cell signaling pathways, affecting cellular responses and functions.
相似化合物的比较
1-Benzyl-3-(3-iodopropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the iodopropyl group, making it less reactive in nucleophilic substitution reactions.
3-(3-Iodopropyl)piperidine: Lacks the benzyl group, making it less effective in interacting with cholinesterase receptors.
1-Benzyl-4-(3-iodopropyl)piperidine: Has the iodopropyl group at a different position, affecting its reactivity and biological activity.
These comparisons highlight the unique reactivity and biological activity of this compound, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C15H22IN |
|---|---|
分子量 |
343.25 g/mol |
IUPAC 名称 |
1-benzyl-3-(3-iodopropyl)piperidine |
InChI |
InChI=1S/C15H22IN/c16-10-4-8-15-9-5-11-17(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
InChI 键 |
GMXGRAUDOUOFLI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
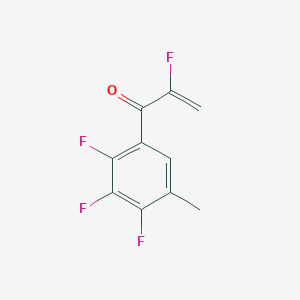

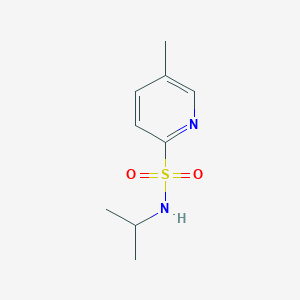
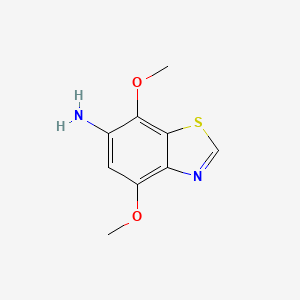
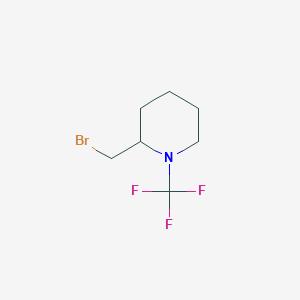
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)
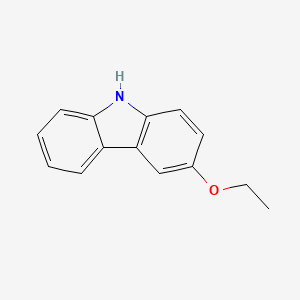

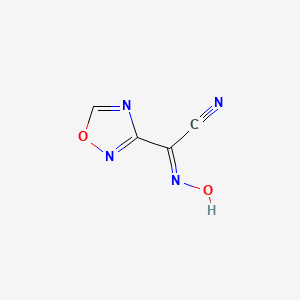
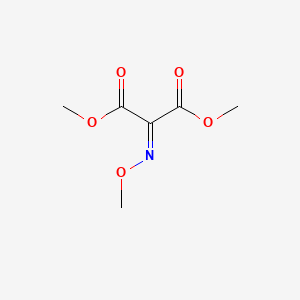
![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
